Gold is a chemical element with the symbol Au, derived from the Latin word aurum, and atomic number 79. It is a dense, lustrous, yellow precious metal that is highly valued for its aesthetic appeal and unique properties. Gold is a transition metal classified in group 11 of the periodic table. It is known for being one of the least reactive chemical elements, making it resistant to corrosion and oxidation. In its pure form, gold appears as a bright, slightly orange-yellow metal that is both malleable and ductile—capable of being drawn into thin wires or beaten into extremely thin sheets .
Gold typically occurs in nature in its native form, often found as nuggets or grains in rocks, veins, and alluvial deposits. It can also be found alloyed with other metals such as silver and copper, forming solid solutions like electrum. The physical properties of gold include a melting point of approximately 1,064 °C (1,947 °F) and a boiling point of about 2,966 °C (5,371 °F) .
Some notable reactions include:
Gold can be synthesized through several methods:
Gold stands out due to its unmatched resistance to oxidation and corrosion, combined with its unique aesthetic qualities that make it highly desirable for decorative purposes. Its unique combination of properties enables diverse applications not fully replicated by other metals .
Gold compounds have been studied for their interactions with biological systems. Research indicates that they may influence cellular signaling pathways involved in inflammation and immune responses. The slow excretion rates of these compounds from the body can lead to accumulation and potential toxicity over time . Additionally, studies have shown that certain formulations may enhance the bioavailability of other therapeutic agents when used in combination therapies.
Gold’s exceptional malleability and ductility arise from its face-centered cubic (fcc) crystal structure and metallic bonding. The fcc lattice allows {111} planes to slide over one another under stress without fracturing, enabling plastic deformation via the generation of stacking faults [1] [2]. Atomic force microscopy studies reveal that gold nanowires elongate in quantized steps of 1.76 Å during stretching, corresponding to the coordinated slip of one to three {111} crystal planes [2]. This slip mechanism converts local regions of the lattice from fcc to hexagonal close-packed (hcp) configurations, creating stacking faults that dissipate stress while maintaining structural coherence [2].
The metal’s ductility is equally remarkable, with pure gold capable of being drawn into wires 5 microns in diameter—a 1-gram sample can yield 165 meters of wire [3]. This property stems from gold’s low dislocation mobility barrier and the absence of oxide layers that might impede deformation. In bulk form, the activation energy for dislocation glide is approximately 0.81 eV, facilitating room-temperature plasticity even at nanometer scales [2].
Gold’s hardness varies significantly with purity and alloying. Pure gold (24-karat) has a Vickers hardness number (VHN) of 20–30, while 18-karat alloys reach 135–150 VHN due to solid solution strengthening [4]. Modern nanoindentation techniques provide nanoscale resolution: resistive-nanoindentation on oxide-free gold thin films reveals a hardness of 1.1 GPa in the diffusive conduction regime, with contact resistance decreasing linearly from 400 Ω (tunneling regime) to 0.5 Ω (full contact) [5].
Table 1: Hardness of Gold and Common Alloys
| Material | Vickers Hardness (VHN) | Nanoindentation Hardness (GPa) |
|---|---|---|
| 24-karat Au | 20–30 | 0.8–1.2 |
| 18-karat Au-Cu | 135–150 | 2.5–3.0 |
| Au-Pd (White Gold) | 175–200 | 3.2–3.8 |
Gold defies classical Wiedemann-Franz law predictions at nanoscale dimensions. While bulk gold exhibits thermal conductivity of 318 W/m·K at 300 K, nanowires thinner than 100 nm show a 40% reduction due to phonon boundary scattering [5]. This anomaly intensifies in nanoparticle assemblies, where interfacial thermal resistance dominates. Molecular dynamics simulations attribute this to the breakdown of Fourier’s law at lengths below the phonon mean free path (≈100 nm for Au) [5].
Though superexchange is typically associated with ionic crystals, gold’s 5d-6s hybridized orbitals permit weak superexchange-like coupling between adjacent atoms. Density functional theory calculations suggest these interactions contribute 5–7% to the cohesive energy in Au dimers, stabilizing certain crystallographic orientations [6]. This effect becomes pronounced in gold clusters smaller than 2 nm, where localized d-electron states enable spin-polarized conduction channels.
Gold’s distinctive yellow hue originates from interband transitions between the 5d and 6sp orbitals. These transitions exhibit a threshold energy of 1.8 eV (688 nm), causing strong absorption of blue and violet light (2.4–3.1 eV) [6]. Relativistic effects contract the 6s orbital by 15%, lowering the 5d→6sp gap compared to silver, thereby shifting absorption from ultraviolet to visible wavelengths [6]. The resulting reflectance minimum at 450 nm and maximum at 600 nm produce the characteristic golden luster.
Surface plasmon resonance in gold nanoparticles (AuNPs) follows a quasi-linear size dependence:
$$ \lambda_{\text{max}} = 520 \, \text{nm} + 0.18D \, (\text{nm}) $$
where $$ D $$ is the particle diameter (10–100 nm range) [6]. Quantum confinement effects dominate below 5 nm, causing blue shifts up to 80 nm due to discrete electronic states. For 20-nm AuNPs, the extinction coefficient peaks at 2.7×10⁹ M⁻¹cm⁻¹, enabling single-particle detection in optimized systems [6].
The dissolution of metallic gold during alkaline cyanidation follows the Elsner equation, where dissolved oxygen oxidises metallic gold and cyanide stabilises the resulting dicyanoaurate complex [1]. Kinetic studies on industrial pulps show that the rate law is second order in the residual gold grade, first order in free cyanide concentration and one-quarter order in dissolved oxygen, with an apparent activation energy of 27 ± 3 kilojoules per mole for typical ores [2]. Extremely low activation energies of about 9 kilojoules per mole have been reported when thallium(I) ions act as surface accelerators, reflecting a mixed diffusion–reaction control regime [3].
Key process variables influence both kinetics and reagent consumption. Finer grinding increases the exposed surface but simultaneously raises cyanide loss through side reactions with liberated copper and iron sulphides, producing an inverse cubic correlation between the overall rate constant and average particle diameter [2]. Maintaining the slurry hydrogen-ion activity above 10.5 suppresses volatile hydrogen cyanide formation and maximises the intrinsic dissolution rate [4]. At that alkalinity, liberated gold particles smaller than ten micrometres dissolve at 0.2–0.5 micrometres per hour, whereas coarser particles may remain partially intact during practical residence times [5]. Dynamic modelling that couples diffusion, film transfer and heterogeneous reaction predicts that decreasing dissolved oxygen below 8 milligrams per litre diminishes recovery by more than twenty percent, confirming the central role of gaseous oxygen sparging [6].
Table 1 Representative kinetic parameters for alkaline cyanidation of gold ores
| Parameter | Typical value | Experimental context | Source |
|---|---|---|---|
| Reaction order in residual gold grade | 2 | Six particle-size fractions, Canadian ore | [2] |
| Reaction order in free cyanide concentration | 1 | Same campaign | [2] |
| Reaction order in dissolved oxygen | 0.25 | Same campaign | [2] |
| Apparent activation energy (with thallium accelerator) | 9.2 kJ mol⁻¹ | Bench-scale rotating disc | [3] |
| Optimal hydrogen-ion activity window | > 10.5 | Continuous carbon-in-pulp plant | [4] |
| Gold dissolution rate for liberated grains | 0.2–0.5 µm h⁻¹ | Gravity concentrate leach | [5] |
| Functional dependence of rate constant on particle size | Inverse cubic | Mathematical fit to plant data | [2] |
These data confirm that precise control of oxygen supply, cyanide concentration, slurry alkalinity and grind size is essential for predictable leaching performance.
Pre-concentration by froth flotation often precedes leaching to raise the feed grade and to reject gangue minerals that increase cyanide consumption. Multi-objective optimisation, combining response-surface methodology with a non-dominated sorting genetic algorithm, established that a grind of 52.5 percent passing 75 micrometres, a potassium amyl xanthate dosage of 85.4 grams per tonne and 25.1 grams per tonne of polypropylene glycol frother delivered 85.98 percent gold recovery at 75.5 grams per tonne concentrate grade in Xincheng ore [7].
Flotation kinetics for electrum indicate that the first-order model with rectangular rate constant distribution best represents cumulative recovery; an optimum rougher residence time of four minutes achieved 74 percent metal recovery and a separation efficiency of 62.9 percent [8]. Taguchi designs applied to amalgamation tailings identified particle size (150 mesh) as the dominant factor, followed by collector strength, slurry hydrogen-ion activity and pine-oil dosage, for maximising precious-metal recovery [9]. Conditioning the pulp at moderately acidic hydrogen-ion activity (1.9) prior to reagent addition improved initial rate constants from 0.53 to 0.65 minute⁻¹ and slightly raised final recovery relative to conditioning at neutrality [10].
Table 2 Optimised operating windows reported for gold flotation
| Ore or tailings type | Key optimised variable(s) | Optimum setting | Resulting recovery / grade | Source |
|---|---|---|---|---|
| Xincheng primary ore | Grind, xanthate, frother | 52.5% < 75 µm; 85.4 g t⁻¹ collector; 25.1 g t⁻¹ frother | 85.98% recovery; 75.46 g t⁻¹ grade | [7] |
| Electrum composite | Rougher residence time | 4 min | 74% recovery; 62.9% separation efficiency | [8] |
| Amalgamation tailings | Particle size | 150 mesh | Highest signal-to-noise ratio for gold recovery | [9] |
| Carbon-in-leach residue | Conditioning hydrogen-ion activity | 1.9 | 43.9% final gold recovery vs 41.5% at 7.2 | [10] |
These converging studies show that collector dosage, pulp chemistry and particle liberation can be tuned jointly to balance grade and recovery prior to cyanidation.
Single-atom-thick gold layers, recently termed “goldene”, are exfoliated from the non-van-der-Waals carbide titanium gold carbide by selectively dissolving the titanium–carbon slabs. A dilute solution of potassium ferricyanide and potassium hydroxide, traditionally called Murakami reagent, at 0.2–1.0 percent mass fraction removes the carbide without hydrofluoric acid, while cetyltrimethylammonium bromide or cysteine surfactants suppress sheet agglomeration during week-long etching periods [11] [12] [13]. Transmission electron microscopy reveals approximately nine percent in-plane lattice contraction relative to bulk face-centred-cubic gold and an upward shift of 0.88 electron-volt in the gold 4f binding energy, indicating modified electronic density [11].
Table 3 Process variables and resulting properties for goldene fabrication
| Etchant composition | Surfactant | Etching duration | Observed sheet thickness | Lattice contraction | 4f binding-energy shift | Source |
|---|---|---|---|---|---|---|
| 0.2% potassium ferricyanide + potassium hydroxide | Cetyltrimethylammonium bromide | 168 h | 1 atomic layer | 9% | + 0.88 eV | [11] |
| 1% potassium ferricyanide + potassium hydroxide | L-cysteine | 168 h | 1–3 atomic layers | 9% | + 0.88 eV | [12] |
A concentration below 0.2 percent dissolves the emerging sheets into nanoparticles, whereas concentrations above one percent etch too aggressively, demonstrating a narrow optimal window for preserving monolayer integrity [11].
Epitaxial routes yield ordered gold nanostructures by exploiting lattice matching and interfacial energetics. Octahedral gold seeds in aqueous solution direct conformal palladium or silver overgrowth into monodisperse nanocubes, with the conformal mode governed by atomic-radius mismatch and bond dissociation energies of core and shell metals [14]. In situ electron-microscopy experiments show that face-centred-cubic gold nanoparticles transform completely into the metastable four-layer-hexagonal phase when epitaxially attached to a 4H-phase gold nanorod under carbon monoxide ambience and low-energy electron irradiation at room temperature [15]. Magnetron sputtering onto heated mica produces centimetre-scale single-crystal gold (111) films only seventy nanometres thick, confirmed by X-ray interference fringes indicative of high structural coherence [16]. More recently, boron intercalation at the interface between gold and iridium permits nearly freestanding gold monolayers with hexagonal symmetry and nanoscale triangular corrugations that remain stable beyond six hundred kelvin [17].
Table 4 Selected template systems for epitaxial growth of nanostructured gold
| Template or substrate | Growth conditions | Resulting structure | Salient outcome | Source |
|---|---|---|---|---|
| Octahedral gold seeds | Seeded overgrowth at 25 °C | Gold–palladium core–shell nanocubes | Edge length uniformity within 5% | [14] |
| Four-layer-hexagonal gold nanorod | Carbon monoxide + 200 keV electrons, ambient | Complete face-centred-cubic → 4H conversion | Interface-driven phase propagation | [15] |
| Muscovite mica | 350 °C sputter deposition | 70 nm gold (111) film | Single crystal, c-axis 2.36 Å | [16] |
| Iridium with interfacial boron | Chemical vapour deposition | Suspended gold monolayer | Thermal stability > 600 K | [17] |
These templated pathways complement wet-chemical exfoliation by enabling oriented, large-area or exotic-phase gold architectures that are inaccessible through direct etching alone.
Oxide supports modulate the charge state, dispersion and turnover frequency of nanometric gold clusters. Density-functional-theory and microkinetic analyses reveal that oxygen vacancies on anatase titanium dioxide stabilise interfacial gold eight-atom clusters that follow a redox pathway for the low-temperature water–gas-shift reaction; the calculated optimal water-to-carbon-monoxide partial-pressure ratio is four or below [18]. Oxygen-plasma pretreatment of gold on titanium dioxide further enhances the intrinsic rate below two hundred degrees Celsius by generating additional surface vacancies that facilitate water dissociation [19].
Mixed titanium dioxide–zinc oxide shells around gold nanoparticles create bifunctional interfaces where water splits on oxygen-deficient titanium sites and carbon monoxide adsorbs on metallic gold, resulting in sustained carbon-dioxide production without copper promoters [20]. Zinc stannate confers exceptional selectivity for preferential carbon monoxide oxidation in hydrogen streams: the spent catalyst paradoxically exhibits higher activity than the fresh one owing to hydroxyl-rich interfacial reconstruction [21]. Perovskite scandate supports modulate carbon dioxide binding strength; neodymium scandate retains the largest surface population of carbonate species between 125 °C and 275 °C, correlating with superior steady-state conversion during carbon monoxide oxidation over supported gold [22].
Table 5 Illustrative support effects on gold-catalysed reactions
| Support matrix | Target reaction | Notable mechanistic feature | Performance highlight | Source |
|---|---|---|---|---|
| Oxygen-deficient anatase titanium dioxide | Water–gas shift | Interfacial redox route; water dissociation on vacancy | Lowest computed barrier; optimal H₂O/CO ≤ 4 | [18] |
| Plasma-activated titanium dioxide | Water–gas shift | Vacancy creation by O₂ plasma | Full activity below 200 °C | [19] |
| Titanium dioxide-zinc oxide shell | Water–gas shift | Dual adsorption sites for H₂O and CO | Verified redox sequence in situ | [20] |
| Zinc stannate spinel | CO preferential oxidation | Hydroxyl-mediated pathway | Sustains high activity after cycling | [21] |
| Neodymium scandate perovskite | CO oxidation | Strong carbonate retention | Highest steady conversion 125–275 °C | [22] |
These findings underline that rational support selection—through defect engineering, mixed-oxide interfaces or perovskite lattices—can unlock latent activity in gold clusters without resorting to toxic promoters.
Isolating gold atoms on receptive supports maximises metal utilisation and unlocks unique coordination environments. Nitrile-functionalised graphene stabilises linear two-coordinate gold(I) centres generated by room-temperature reduction of tetrachloroaurate; the resulting catalyst achieves complete conversion in the dehydrogenative coupling of organosilanes with alcohols with a turnover frequency of 139 494 per hour despite containing only 0.6 percent mass fraction of gold [23].
Atomically precise clusterzymes, constructed by substituting a single copper or cadmium atom into a twenty-five-gold-atom thiolate-protected cluster, display enzyme-mimicking behaviour that is orders of magnitude higher than natural antioxidants. The unsubstituted cluster exhibits glutathione-peroxidase-like activity with a turnover frequency of 320 per minute, whereas gold-twenty-four-copper-one shows catalase-like activity with 116.7 per minute and gold-twenty-four-cadmium-one scavenges superoxide with antioxidant capacity 160-fold greater than trolox [24].
Table 6 Performance benchmarks for single-atom and cluster catalysts based on gold
| Catalyst architecture | Stabilising support or ligand set | Formal oxidation state of gold | Model reaction | Turnover frequency / activity | Source |
|---|---|---|---|---|---|
| Linear gold(I) centres on nitrile-graphene | Two-dimensional cyanographene | +1 | Dehydrogenative coupling of dimethylphenylsilane with ethanol | 139 494 h⁻¹ | [23] |
| Gold-twenty-five cluster | 3-mercaptopropionic acid ligands | 0 | Glutathione peroxidase mimicry | 320 min⁻¹ | [24] |
| Gold-twenty-four-copper-one cluster | 3-mercaptopropionic acid ligands | +1 (site-isolated Cu) | Catalase mimicry | 116.7 min⁻¹ | [24] |
| Gold-twenty-four-cadmium-one cluster | 3-mercaptopropionic acid ligands | +1 (site-isolated Cd) | Superoxide dismutase mimicry | Antioxidant capacity 160 × trolox | [24] |
These examples demonstrate that electronic modulation through support polarity or single-atom substitution can create catalytically potent gold species that rival or surpass traditional homogeneous complexes while consuming minimal precious metal.